
(Z)-3-(5-((2-Ethoxynaphthalen-1-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes and reaction conditions for WAY-620445 are not widely documented in public sources. The compound is available in various quantities for research purposes .
化学反応の分析
WAY-620445 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
WAY-620445 is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of WAY-620445 involves its interaction with specific molecular targets and pathways. It is known to modulate certain biological processes, although the exact molecular targets and pathways are not fully elucidated .
類似化合物との比較
WAY-620445 is unique in its structure and biological activity. Similar compounds include other bioactive molecules used in research, such as:
- WAY-100635
- WAY-161503
- WAY-267464
These compounds share some structural similarities but differ in their specific biological activities and applications .
特性
分子式 |
C19H17NO4S2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
3-[(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C19H17NO4S2/c1-2-24-15-8-7-12-5-3-4-6-13(12)14(15)11-16-18(23)20(19(25)26-16)10-9-17(21)22/h3-8,11H,2,9-10H2,1H3,(H,21,22)/b16-11- |
InChIキー |
VRQDQAOHZIBDSQ-WJDWOHSUSA-N |
異性体SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



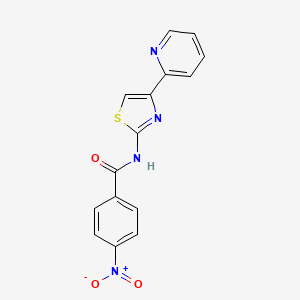
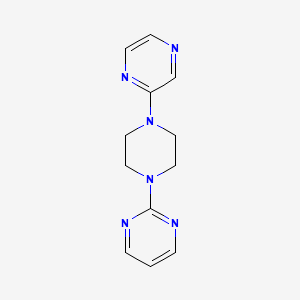
![2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10815909.png)
![N,N,5-trimethyl-4-oxo-2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10815923.png)
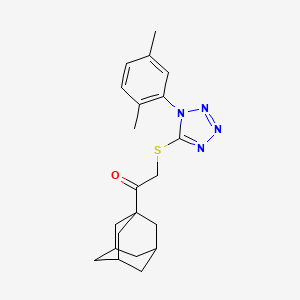
![N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10815927.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10815930.png)
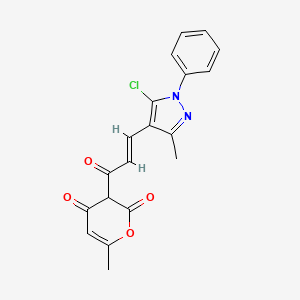

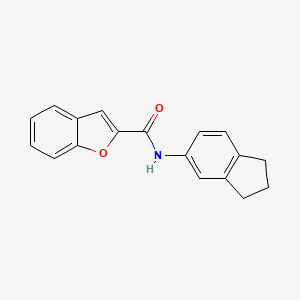
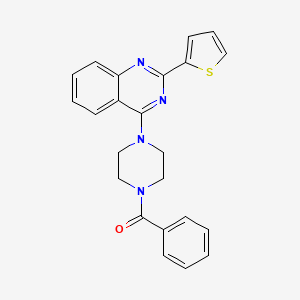
![(1-(2-Hydroxyethyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone](/img/structure/B10815956.png)
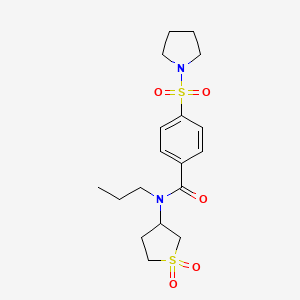
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B10815975.png)